molecular formula C12H10FNO2 B6414453 2-(2-Fluoro-3-methoxyphenyl)-5-hydroxypyridine, 95% CAS No. 1261935-22-1

2-(2-Fluoro-3-methoxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6414453
CAS RN: 1261935-22-1
M. Wt: 219.21 g/mol
InChI Key: CYQXTCFDOXWDHS-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-5-hydroxypyridine, often referred to as 2F-5H, is a compound with a wide range of applications in the laboratory. It has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. 2F-5H is a highly reactive compound and has been found to be of particular interest in the development of new drugs and therapies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2F-5H.

Scientific Research Applications

2F-5H has a wide range of applications in scientific research. It has been used in drug discovery, biochemistry, and pharmacology. In drug discovery, it has been used to develop new drugs and therapies. In biochemistry, it has been used to study protein-ligand interactions and enzyme-substrate interactions. In pharmacology, it has been used to study the pharmacological effects of drugs.

Mechanism of Action

2F-5H is a highly reactive compound and has been found to be of particular interest in the development of new drugs and therapies. It is believed to act as a prodrug, meaning that it is activated by enzymes in the body to produce active metabolites. These metabolites then interact with receptors in the body to produce the desired pharmacological effects.
Biochemical and Physiological Effects
2F-5H has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been found to have neuroprotective and cardioprotective effects. In addition, it has been found to have anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

2F-5H has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2F-5H is its high reactivity, which makes it ideal for use in drug discovery and other scientific research. However, its high reactivity also means that it can be difficult to handle and can produce toxic byproducts. In addition, it can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.

Future Directions

The future of 2F-5H is promising, as it has a wide range of potential applications in scientific research. Some potential future directions for 2F-5H research include the development of new drugs and therapies, the study of protein-ligand interactions and enzyme-substrate interactions, and the study of the pharmacological effects of drugs. In addition, 2F-5H could be used to develop new diagnostic tests and treatments for diseases and disorders. Finally, 2F-5H could be used to develop new materials and technologies, such as nanomaterials and biosensors.

Synthesis Methods

2F-5H can be synthesized using a variety of methods, including the Wittig reaction, the Curtius rearrangement, and the Stork enamine reaction. The Wittig reaction involves the use of a phosphonium salt and a carbonyl compound, and is often used in the synthesis of 2F-5H. The Curtius rearrangement is a reaction in which an acyl azide is converted into an isocyanate, and is also often used in the synthesis of 2F-5H. The Stork enamine reaction is a reaction in which an enamine is formed from an aldehyde or ketone and a secondary amine, and is also often used in the synthesis of 2F-5H.

properties

IUPAC Name

6-(2-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-4-2-3-9(12(11)13)10-6-5-8(15)7-14-10/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQXTCFDOXWDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692563
Record name 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261935-22-1
Record name 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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